molecular formula C31H44N2O5S B1504738 N-[2-butyl-3-[4-[1,1,2,2,3,3-hexadeuterio-3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide CAS No. 1132693-87-8

N-[2-butyl-3-[4-[1,1,2,2,3,3-hexadeuterio-3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide

Cat. No. B1504738
Key on ui cas rn: 1132693-87-8
M. Wt: 562.8 g/mol
InChI Key: ZQTNQVWKHCQYLQ-SFQXYDBYSA-N
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Patent
US08481763B2

Procedure details

5.93 g dronedarone hydrochloride (0.01 mol) obtained in example 1 was dissolved in 40 mL methylene chloride to obtain a mixture. Then, the mixture was adjusted to neutral pH by adding saturated sodium bicarbonate solution. The organic layer was separated and washed with saturated sodium bicarbonate solution (10 mL×2), dried over sodium sulfate and evaporated under reduced pressure to get 5.61 g of oily product.
Quantity
5.93 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][C:5]1[O:13][C:12]2[CH:11]=[CH:10][C:9]([NH:14][S:15]([CH3:18])(=[O:17])=[O:16])=[CH:8][C:7]=2[C:6]=1[C:19]([C:21]1[CH:22]=[CH:23][C:24]([O:27][CH2:28][CH2:29][CH2:30][N:31]([CH2:36][CH2:37][CH2:38][CH3:39])[CH2:32][CH2:33][CH2:34][CH3:35])=[CH:25][CH:26]=1)=[O:20].Cl.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[CH3:1][CH2:2][CH2:3][CH2:4][C:5]1[O:13][C:12]2[CH:11]=[CH:10][C:9]([NH:14][S:15]([CH3:18])(=[O:17])=[O:16])=[CH:8][C:7]=2[C:6]=1[C:19]([C:21]1[CH:22]=[CH:23][C:24]([O:27][CH2:28][CH2:29][CH2:30][N:31]([CH2:36][CH2:37][CH2:38][CH3:39])[CH2:32][CH2:33][CH2:34][CH3:35])=[CH:25][CH:26]=1)=[O:20] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
5.93 g
Type
reactant
Smiles
CCCCC1=C(C=2C=C(C=CC2O1)NS(=O)(=O)C)C(=O)C=3C=CC(=CC3)OCCCN(CCCC)CCCC.Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a mixture
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (10 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CCCCC1=C(C=2C=C(C=CC2O1)NS(=O)(=O)C)C(=O)C=3C=CC(=CC3)OCCCN(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.61 g
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08481763B2

Procedure details

5.93 g dronedarone hydrochloride (0.01 mol) obtained in example 1 was dissolved in 40 mL methylene chloride to obtain a mixture. Then, the mixture was adjusted to neutral pH by adding saturated sodium bicarbonate solution. The organic layer was separated and washed with saturated sodium bicarbonate solution (10 mL×2), dried over sodium sulfate and evaporated under reduced pressure to get 5.61 g of oily product.
Quantity
5.93 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][C:5]1[O:13][C:12]2[CH:11]=[CH:10][C:9]([NH:14][S:15]([CH3:18])(=[O:17])=[O:16])=[CH:8][C:7]=2[C:6]=1[C:19]([C:21]1[CH:22]=[CH:23][C:24]([O:27][CH2:28][CH2:29][CH2:30][N:31]([CH2:36][CH2:37][CH2:38][CH3:39])[CH2:32][CH2:33][CH2:34][CH3:35])=[CH:25][CH:26]=1)=[O:20].Cl.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[CH3:1][CH2:2][CH2:3][CH2:4][C:5]1[O:13][C:12]2[CH:11]=[CH:10][C:9]([NH:14][S:15]([CH3:18])(=[O:17])=[O:16])=[CH:8][C:7]=2[C:6]=1[C:19]([C:21]1[CH:22]=[CH:23][C:24]([O:27][CH2:28][CH2:29][CH2:30][N:31]([CH2:36][CH2:37][CH2:38][CH3:39])[CH2:32][CH2:33][CH2:34][CH3:35])=[CH:25][CH:26]=1)=[O:20] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
5.93 g
Type
reactant
Smiles
CCCCC1=C(C=2C=C(C=CC2O1)NS(=O)(=O)C)C(=O)C=3C=CC(=CC3)OCCCN(CCCC)CCCC.Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a mixture
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (10 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CCCCC1=C(C=2C=C(C=CC2O1)NS(=O)(=O)C)C(=O)C=3C=CC(=CC3)OCCCN(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.61 g
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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